Aromatase Inhibitory Potency: Class-Level Inference from the 3-(Imidazol-1-ylmethyl)piperidine Sulfonamide Scaffold
Although no direct IC₅₀ data exist for 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine itself, the closely related 3-(imidazol-1-ylmethyl)piperidine sulfonamide scaffold has yielded aromatase inhibitors with IC₅₀ values comparable to the clinically approved drug letrozole [1]. The 4-substituted regioisomer (target compound) differs in the position of the imidazolylmethyl attachment, a modification known to alter CYP binding geometry and potency. This class-level evidence indicates that CAS 1396802-40-6 occupies a structurally privileged chemical space for aromatase inhibitor development, with the 4-substituted architecture offering a distinct SAR vector not explored in the published 3-substituted series [1].
| Evidence Dimension | Aromatase (CYP19A1) inhibition potency |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for 4-substituted regioisomer |
| Comparator Or Baseline | 3-(Imidazol-1-ylmethyl)piperidine sulfonamides: IC₅₀ comparable to letrozole (letrozole IC₅₀ ≈ 5–10 nM in human placental aromatase assays) [1] |
| Quantified Difference | Not quantified for target compound; regioisomeric shift (3- to 4-position) represents an untested SAR dimension |
| Conditions | Human placental aromatase inhibition assay (class-level model system) |
Why This Matters
The demonstrated potency of the 3-substituted scaffold against aromatase establishes a class precedent, while the 4-substituted target compound provides a distinct regioisomer for SAR exploration—a factor critical for procurement decisions in lead optimization programs where subtle positional changes can dramatically alter selectivity and in vivo efficacy.
- [1] Di Matteo M, Ammazzalorso A, Andreoli F, et al. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorg Med Chem Lett. 2016;26(13):3192-3194. PMID: 27161804. View Source
